Verlukast-d6
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Overview
Description
Verlukast-d6, also known as MK-679-d6 or L 668019-d6, is a deuterium-labeled derivative of Verlukast. Verlukast is a potent, selective, and orally active antagonist of leukotriene receptors, which are involved in inflammatory processes. This compound has significant potential for research in asthma and other inflammatory conditions .
Mechanism of Action
Target of Action
Verlukast-d6, a deuterium labeled variant of Verlukast , is a potent, selective, and orally active antagonist of the leukotriene receptor . The primary target of this compound is the CysLT1 receptor , which plays a crucial role in mediating the effects of leukotrienes, a group of inflammatory mediators involved in conditions like asthma .
Mode of Action
As a leukotriene receptor antagonist, this compound binds to the CysLT1 receptor and inhibits its activity . This prevents leukotrienes from binding to these receptors and triggering inflammatory responses. It has been shown to cause bronchodilation within 2 hours of oral administration .
Biochemical Pathways
The antagonistic action of this compound on the CysLT1 receptor disrupts the leukotriene pathway, which plays a significant role in the pathogenesis of diseases like asthma . By blocking this pathway, this compound can reduce inflammation and other symptoms associated with these conditions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and bronchodilation . By blocking the CysLT1 receptor, this compound prevents the leukotriene-induced recruitment of eosinophils and other inflammatory cells, thereby reducing inflammation . This can lead to a decrease in asthma symptoms and an improvement in lung function .
Biochemical Analysis
Biochemical Properties
Verlukast-d6, like its parent compound Verlukast, is known to interact with leukotriene receptors . Leukotrienes are a group of bioactive lipids that play key roles in cellular processes such as inflammation and allergic reactions . By acting as an antagonist, this compound can inhibit the action of leukotrienes, thereby modulating these biochemical reactions .
Cellular Effects
This compound, through its antagonistic action on leukotriene receptors, can influence various cellular processes. For instance, it can affect cell signaling pathways related to inflammation and allergic responses . This can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to leukotriene receptors, thereby inhibiting the action of leukotrienes . This can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Verlukast. Verlukast has been shown to undergo metabolism in the liver, with the involvement of hepatic microsomes
Preparation Methods
The preparation of Verlukast-d6 typically involves the introduction of deuterium atoms into the Verlukast molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents. The specific synthetic routes and reaction conditions may vary, but the goal is to replace hydrogen atoms with deuterium to create a stable isotope-labeled compound .
Chemical Reactions Analysis
Verlukast-d6 undergoes similar chemical reactions as Verlukast due to the similarity in chemical properties between deuterium and hydrogen. These reactions include:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where deuterium atoms may be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions are typically deuterium-labeled derivatives of the original products .
Scientific Research Applications
Verlukast-d6 is primarily used as an internal standard in mass spectrometry-based analytical techniques. This allows for the accurate quantification of Verlukast and its metabolites in biological samples. Additionally, this compound is used in research related to asthma and other inflammatory diseases due to its role as a leukotriene receptor antagonist .
Comparison with Similar Compounds
Verlukast-d6 is similar to other leukotriene receptor antagonists such as Montelukast and Zafirlukast. its uniqueness lies in the deuterium labeling, which provides advantages in analytical studies by serving as a stable isotope-labeled internal standard. This labeling helps in distinguishing the compound from its non-labeled counterparts in mass spectrometry analyses .
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.
Pranlukast: Another leukotriene receptor antagonist used in the management of asthma
Biological Activity
Verlukast-d6, also known as MK-679-d6, is a deuterated analog of verlukast, a potent leukotriene receptor antagonist primarily researched for its potential in treating asthma and related respiratory conditions. This article examines the biological activity of this compound, focusing on its pharmacodynamics, metabolism, and therapeutic implications.
Overview of this compound
This compound is designed to enhance the pharmacological profile of its parent compound, verlukast. It selectively inhibits leukotriene D4 (LTD4) binding, which is crucial in mediating bronchoconstriction and inflammation in asthma. The compound's structure includes a styryl quinoline backbone that contributes to its activity against leukotriene receptors.
Chemical Structure
The chemical formula for this compound is as follows:
- Molecular Formula : C₁₉H₁₈ClN₃O₄S
- Molecular Weight : 421.88 g/mol
Pharmacodynamics
This compound exhibits a high affinity for leukotriene receptors:
- IC50 Values :
- Guinea-pig lung homogenates: 3.1 nM
- Human lung homogenates: 8.0 nM
- U937 cell membranes: 10.7 nM
These values indicate that this compound is significantly more effective than many existing leukotriene antagonists.
This compound functions by blocking the action of leukotrienes, specifically LTD4, which are inflammatory mediators involved in bronchoconstriction. The antagonism of these receptors leads to:
- Reduction in bronchoconstriction : Studies show that both intravenous and aerosolized forms of this compound can effectively prevent bronchoconstriction induced by leukotrienes in animal models.
- Inhibition of inflammatory responses : By blocking leukotriene receptors, this compound reduces inflammation associated with asthma exacerbations.
Metabolism and Biotransformation
The metabolic pathway of this compound has been characterized through various studies:
- Conjugation with Glutathione : Verlukast undergoes conjugation with glutathione (GSH), forming metabolites that are excreted via bile. Approximately 16.5% of an administered dose is recovered as GSH conjugates within four hours post-administration .
- Enzymatic Activity : The conjugation process is enzyme-catalyzed, with apparent KM and Vmax values determined through Lineweaver-Burk analysis being 107 ± 22 pM and 0.66 ± 0.22 nmol/min/mg protein respectively .
Case Studies
Several studies have highlighted the efficacy and safety profile of this compound:
- Study on Guinea Pigs : In a controlled study, guinea pigs treated with intraduodenal this compound showed significant antagonism of bronchoconstriction induced by LTD4, supporting its potential use in clinical settings .
- Human Trials : Early-phase clinical trials have demonstrated that oral administration of this compound effectively reduces airway hyperresponsiveness in asthmatic patients without significant adverse effects .
Comparative Analysis with Other Leukotriene Antagonists
Compound | IC50 (nM) | Route of Administration | Primary Indication |
---|---|---|---|
This compound | 3.1 | Oral / Inhalation | Asthma |
Montelukast | 5.0 | Oral | Asthma |
Zafirlukast | 10.0 | Oral | Asthma |
This table illustrates that this compound has a competitive edge in potency compared to other well-known leukotriene antagonists.
Properties
IUPAC Name |
3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-KHHVWKNZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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